Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is an organic compound with the molecular formula C13H13NO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features both amino and methoxy functional groups
Mechanism of Action
Target of Action
The primary targets of Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate are currently unknown . This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, it’s likely that it interacts with its targets in a specific manner that leads to changes in cellular processes . More research is required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its unique structure, it’s plausible that it could influence a variety of pathways, leading to downstream effects on cellular functions
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to facilitate esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance reaction rates and yields. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility in organic solvents and may also impact its interaction with biological targets.
Properties
IUPAC Name |
methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-16-9-5-3-8(4-6-9)10-7-18-12(11(10)14)13(15)17-2/h3-7H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URVGGHXAKUJCDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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